
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl- is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as thiamethoxam and belongs to the class of neonicotinoid insecticides. Thiamethoxam has been widely studied for its efficacy in controlling pests in agriculture and has also been investigated for its potential use in human medicine. In
作用机制
Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the insect nervous system. This binding results in the activation of the receptor and the opening of ion channels, leading to depolarization and ultimately paralysis of the insect. Thiamethoxam has a high affinity for the nicotinic acetylcholine receptor and is highly effective in controlling pests.
Biochemical and Physiological Effects:
Thiamethoxam has been shown to have low toxicity to mammals and is considered safe for use in agriculture. However, studies have shown that thiamethoxam can have negative effects on non-target organisms such as bees and other pollinators. Thiamethoxam has been shown to impair the ability of bees to navigate and forage for food, leading to decreased colony health and productivity.
实验室实验的优点和局限性
Thiamethoxam is a widely used insecticide in agriculture and is readily available for use in laboratory experiments. However, the use of thiamethoxam in laboratory experiments must be carefully controlled to ensure that the results are accurate and reliable. Thiamethoxam can have negative effects on non-target organisms, and care must be taken to minimize these effects in laboratory experiments.
未来方向
There are many potential future directions for the study of thiamethoxam. One area of research is the development of new and more effective insecticides based on the structure of thiamethoxam. Another area of research is the investigation of the neuroprotective and anti-inflammatory properties of thiamethoxam for use in human medicine. Additionally, there is a need for further research into the effects of thiamethoxam on non-target organisms such as bees and other pollinators.
In conclusion, thiamethoxam is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. Thiamethoxam has been extensively studied for its use as an insecticide in agriculture and has also been investigated for its potential use in human medicine. Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the insect nervous system, causing paralysis and ultimately death. Thiamethoxam has low toxicity to mammals but can have negative effects on non-target organisms such as bees and other pollinators. There are many potential future directions for the study of thiamethoxam, including the development of new insecticides and the investigation of its neuroprotective and anti-inflammatory properties.
合成方法
Thiamethoxam can be synthesized by reacting 3-chloro-2-methylpyridine with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl isocyanate to yield thiamethoxam. This synthesis method has been well-established and is commonly used in the production of thiamethoxam for commercial use.
科学研究应用
Thiamethoxam has been extensively studied for its use as an insecticide in agriculture. It has been shown to be highly effective in controlling a wide range of pests, including aphids, whiteflies, and thrips. Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the insect nervous system, causing paralysis and ultimately death.
In addition to its use in agriculture, thiamethoxam has also been investigated for its potential use in human medicine. Studies have shown that thiamethoxam has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Thiamethoxam has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
CAS 编号 |
16597-35-6 |
|---|---|
产品名称 |
2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl- |
分子式 |
C6H12N2S |
分子量 |
144.24 g/mol |
IUPAC 名称 |
1,3-dimethyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C6H12N2S/c1-7-4-3-5-8(2)6(7)9/h3-5H2,1-2H3 |
InChI 键 |
JILASYJQVXOLSP-UHFFFAOYSA-N |
SMILES |
CN1CCCN(C1=S)C |
规范 SMILES |
CN1CCCN(C1=S)C |
其他 CAS 编号 |
16597-35-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



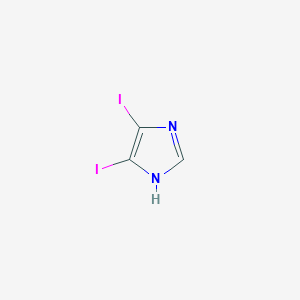

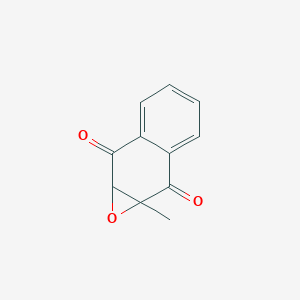

![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)

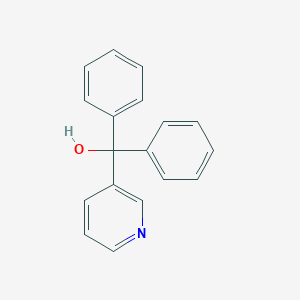



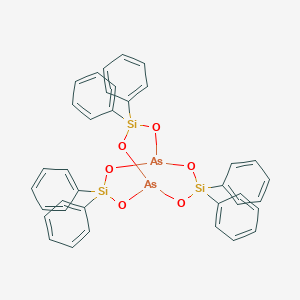
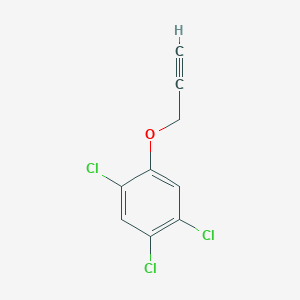
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
